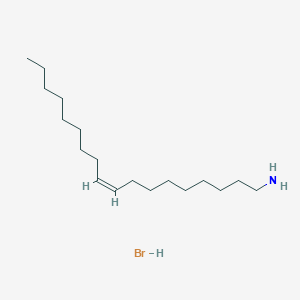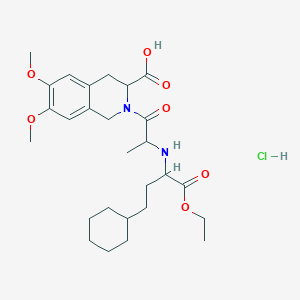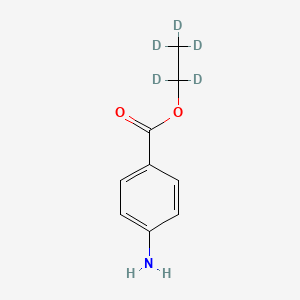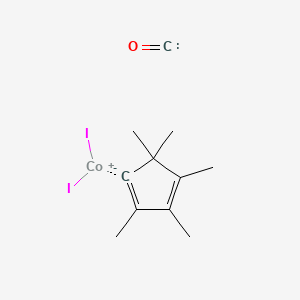
OleylammoniumBromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleylammonium bromide is an organic compound that is widely used in the synthesis of various nanomaterials, particularly in the field of perovskite nanocrystals. It is known for its ability to stabilize nanocrystals and enhance their optical properties. The compound consists of an oleyl group attached to an ammonium ion, with bromide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oleylammonium bromide can be synthesized through a straightforward reaction involving oleylamine and hydrobromic acid. The typical procedure involves dissolving oleylamine in ethanol and then slowly adding hydrobromic acid while maintaining the solution at a low temperature using an ice-water bath. The reaction mixture is then allowed to react under vigorous stirring .
Industrial Production Methods
In an industrial setting, the production of oleylammonium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reagent addition to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oleylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions, particularly in the synthesis of perovskite nanocrystals .
Common Reagents and Conditions
Substitution Reactions: Oleylammonium bromide reacts with various metal halides to form metal bromide complexes. Common reagents include lead bromide and tin bromide.
Ion-Exchange Reactions: The compound can undergo ion-exchange reactions with other halides, such as chloride or iodide, under controlled conditions.
Major Products
The major products formed from these reactions include metal halide perovskites, which are used in various optoelectronic applications. For example, the reaction with lead bromide forms lead halide perovskites, which are known for their excellent photoluminescent properties .
Wissenschaftliche Forschungsanwendungen
Oleylammonium bromide has a wide range of applications in scientific research:
Biology: The compound is used in the preparation of nanomaterials for biological imaging and drug delivery systems.
Medicine: Oleylammonium bromide-based nanomaterials are explored for their potential in medical diagnostics and therapeutics.
Wirkmechanismus
The mechanism by which oleylammonium bromide exerts its effects is primarily through its interaction with the surface of nanocrystals. The long-chain oleyl group provides steric stabilization, preventing the aggregation of nanocrystals. The ammonium ion interacts with the surface of the nanocrystals, enhancing their stability and optical properties. This interaction is crucial in maintaining the phase stability and emission tunability of perovskite nanocrystals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleylamine: Similar to oleylammonium bromide, oleylamine is used as a stabilizing agent in the synthesis of nanomaterials. it lacks the bromide ion, which plays a crucial role in ion-exchange reactions.
Oleic Acid: Another stabilizing agent used in nanomaterial synthesis. Oleic acid provides steric stabilization but does not participate in ion-exchange reactions.
Tetraoctylammonium Bromide: This compound also contains an ammonium ion and bromide but has a different alkyl chain length, affecting its stabilizing properties.
Uniqueness
Oleylammonium bromide is unique due to its combination of a long-chain oleyl group and a bromide ion. This combination provides both steric stabilization and the ability to participate in ion-exchange reactions, making it highly effective in stabilizing perovskite nanocrystals and enhancing their optical properties .
Eigenschaften
Molekularformel |
C18H38BrN |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(Z)-octadec-9-en-1-amine;hydrobromide |
InChI |
InChI=1S/C18H37N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-; |
InChI-Schlüssel |
BUMIZIPMPLOMLF-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCN.Br |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)

![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)


![2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid](/img/structure/B12313264.png)

![4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol](/img/structure/B12313276.png)

![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)
![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)
